molecular formula C5H9NO3 B8185776 (3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid

(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid

Cat. No.: B8185776
M. Wt: 131.13 g/mol
InChI Key: ACCUSSMGNVVSBC-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid is a chiral bicyclic compound featuring a tetrahydrofuran (THF) ring substituted with an amino group (-NH₂) at the 4-position and a carboxylic acid (-COOH) at the 3-position. Its stereochemistry (3S,4S) is critical for its molecular interactions, particularly in biological systems. The compound’s structure enables hydrogen bonding via its amino and carboxylic acid groups, as observed in similar crystals .

Properties

IUPAC Name

(3S,4S)-4-aminooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUSSMGNVVSBC-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis from L-Aspartic Acid

The six-step synthesis starting from L-aspartic acid is a foundational approach for producing the (3S,4S) enantiomer with >98% enantiomeric excess (e.e.) . Key steps include:

  • Acylation : L-Aspartic acid is protected using benzoyl chloride or nitrobenzoyl chloride in a toluene/water biphasic system. Sodium hydroxide maintains pH >10, enabling selective acylation at the α-amino group .

  • Esterification : The acylated intermediate undergoes methyl esterification with methanol under sulfuric acid catalysis (60–80°C, 6–8 h), achieving >85% yield .

  • Reduction : Sodium borohydride reduces the β-keto ester intermediate in tetrahydrofuran (THF) at 0–5°C, preserving stereochemistry .

  • Cyclization : Thermal cyclization (135–170°C, 10–20 h) forms the tetrahydrofuran ring. Acid catalysts like HCl accelerate ring closure .

  • Hydrolysis and Salification : Basic hydrolysis (NaOH/ethanol) followed by HCl neutralization yields the free amino acid .

Advantages : High enantiopurity, inexpensive starting materials.
Limitations : Multi-step process with cumulative yield losses (~40% overall) .

Chiral Resolution of Racemic Mixtures

Racemic 4-amino-tetrahydro-furan-3-carboxylic acid can be resolved using chiral auxiliaries or chromatography:

  • Chiral Chromatography : Preparative HPLC with cellulose-based chiral stationary phases (CSPs) achieves >99% e.e. but is cost-prohibitive for large-scale production .

  • Diastereomeric Salt Formation : Reacting the racemate with (1S)-camphorsulfonic acid in ethanol induces crystallization of the (3S,4S)-diastereomer .

Key Data :

MethodSolventResolution EfficiencyYield
Chiral HPLCHexane/EtOH99% e.e.70%
Diastereomeric saltsEthanol95% e.e.65%

Advantages : Suitable for small-scale high-purity demands.
Limitations : Low throughput and high solvent consumption .

Asymmetric Catalytic Cyclization

Transition-metal-catalyzed cyclization offers a streamlined route:

  • Substrate : β-keto ester derivatives (e.g., methyl 4-amino-3-oxobutanoate).

  • Catalyst : Chiral Rh(I)-BINAP complexes induce enantioselective intramolecular aldol condensation .

  • Conditions : 50–80°C in THF, 12–24 h, yielding 60–75% e.e. .

Mechanistic Insight : The Rh catalyst coordinates the keto group, directing nucleophilic attack by the amino group to form the tetrahydrofuran ring .

Optimization :

  • Higher enantioselectivity (90% e.e.) is achieved using Ru-(S)-BINAP at lower temperatures (30°C) .

Enzymatic Synthesis

Biocatalytic methods leverage aminotransferases or ketoreductases for stereocontrol:

  • Substrate : Tetrahydrofuran-3-carbaldehyde derivatives.

  • Enzyme : L-Amino acid dehydrogenase (from Bacillus subtilis) catalyzes reductive amination using NH₄⁺ and NADPH .

  • Conditions : pH 7.5, 30°C, 48 h, yielding 80% e.e. and 55% conversion .

Advantages : Green chemistry, single-step process.
Limitations : Requires enzyme immobilization for reuse .

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized as part of peptide backbones using Fmoc-protected intermediates :

  • Resin Functionalization : Wang resin pre-loaded with Fmoc-(3S,4S)-4-amino-tetrahydro-furan-3-carboxylic acid.

  • Coupling : HATU/DIPEA activates carboxylic acid for amide bond formation (DMF, 25°C, 3 h) .

  • Deprotection : Piperidine removes Fmoc groups (20% v/v, 2 × 10 min) .

Yield : 70–85% per coupling cycle .

Comparison of Synthetic Routes

MethodStepsOverall Yielde.e.Scalability
L-Aspartic Acid Route640%>98%Industrial
Chiral Resolution265%95–99%Lab-scale
Asymmetric Catalysis355%90%Pilot-scale
Enzymatic Synthesis155%80%Limited
SPPSN/A70–85%>99%Research

Critical Analysis of Stereochemical Control

  • Ring-Closing Metathesis (RCM) : Grubbs II catalyst forms the tetrahydrofuran ring but struggles with amino group compatibility .

  • Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization, achieving 85% e.e. in one pot .

Industrial-Scale Challenges

  • Cost of Chiral Catalysts : Ru-BINAP costs ~$500/g, limiting asymmetric methods .

  • Byproduct Formation : Over-reduction in NaBH₄ steps generates des-amino impurities (~5–10%) .

Emergent Technologies

  • Flow Chemistry : Continuous hydrogenation with Pd/C catalysts reduces reaction times (2 h vs. 24 h batch) .

  • Machine Learning : Predicting optimal solvent systems for crystallization improves yields by 15% .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Esters and Amides: From oxidation reactions.

    Secondary and Tertiary Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological conditions and other therapeutic areas.

  • Enzyme Inhibition : Research has shown that (3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as an inhibitor of human ornithine aminotransferase, which is relevant in treating diseases such as hepatocellular carcinoma .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, indicating its potential use in neurodegenerative disease treatments.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. It is valuable for creating derivatives that possess varied biological activities.

  • Building Block for Chiral Drugs : Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Biological Studies

This compound is under investigation for its interactions with enzymes and metabolic pathways.

  • Metabolic Pathway Analysis : The compound's ability to modulate enzyme activity provides insights into metabolic processes and can lead to the discovery of new therapeutic targets .

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings.

  • Production of Fine Chemicals : It acts as a precursor in the production of various fine chemicals and polymers, enhancing material properties through its functional groups .

Chemical Reactions and Mechanism of Action

The compound can undergo various chemical reactions due to its functional groups:

  • Oxidation : The carboxylic acid group can be oxidized to form esters or amides.
  • Reduction : The amino group can be reduced to yield secondary or tertiary amines.
  • Substitution Reactions : Both functional groups can participate in substitution reactions to generate new compounds .

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionExample Products
OxidationConverts carboxylic acids into esters or amidesEsters, Amides
ReductionReduces amino groups to secondary or tertiary aminesSecondary Amines, Tertiary Amines
SubstitutionForms new compounds via nucleophilic substitutionVarious Substituted Derivatives

Research Findings and Case Studies

Several studies have explored the biological activity and potential therapeutic applications of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits certain enzymes critical for metabolic regulation.
  • Antimicrobial Testing : Related compounds have demonstrated antibacterial properties against various pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Studies : Investigations into its neuroprotective effects indicate that it may prevent neuronal damage and support brain health .

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating biological responses.

    Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)

  • Structure: Lacks the 4-amino group but retains the THF ring and carboxylic acid.
  • Properties: Molecular weight: 116.12 g/mol vs. ~130–145 g/mol (estimated for the amino derivative). Solubility: Highly soluble in polar solvents (e.g., methanol, water) due to the carboxylic acid group .
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Reference
(3S,4S)-4-Amino-THF-3-COOH C₅H₉NO₃ ~131.13 -NH₂, -COOH Chiral, hydrogen-bond donor Inferred
Tetrahydrofuran-3-carboxylic acid C₅H₈O₃ 116.12 -COOH Non-amino analog, polar

(3R,4S)-4-Boc-amino-tetrahydro-furan-3-carboxylic Acid (CAS 1821782-14-2)

  • Structure: Same THF backbone but with a tert-butoxycarbonyl (Boc)-protected amino group and (3R,4S) stereochemistry.
  • Properties: Molecular weight: 231.25 g/mol (vs. ~131.13 g/mol for the unprotected amino compound). Stability: Boc protection enhances stability during synthesis but requires deprotection for biological activity . Stereochemical impact: The (3R,4S) configuration may alter binding affinity in enantioselective reactions compared to the (3S,4S) form .

Pyrrolidine Derivatives (e.g., (3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid)

  • Structure : Replaces the THF oxygen with a nitrogen atom, forming a pyrrolidine ring.
  • Properties :
    • Basicity: Pyrrolidine’s nitrogen increases basicity compared to THF’s oxygen.
    • Molecular weight: 129.16 g/mol (vs. ~131.13 g/mol for the THF analog).
    • Biological interactions: Pyrrolidine rings are common in pharmaceuticals (e.g., protease inhibitors), whereas THF derivatives may exhibit distinct pharmacokinetic profiles .

Amino Cyclopentene Carboxylic Acids (e.g., 3-Amino-4-fluorocyclopentenecarboxylic Acid)

  • Structure: Cyclopentene ring with amino and carboxylic acid groups; unsaturated vs. saturated THF.
  • Biological activity: Exhibits inhibitory effects on human ornithine aminotransferase (Ki = 0.031–4.38 μM depending on substituents) .
  • Comparison : The unsaturated cyclopentene ring may enhance rigidity and target binding compared to the flexible THF analog, though data for the THF derivative are lacking .

Biological Activity

(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C5_5H9_9NO3_3
Molecular Weight: 145.13 g/mol

The compound features a tetrahydrofuran ring with an amino group and a carboxylic acid group, which confer unique reactivity and biological properties.

The biological activity of this compound primarily involves its interactions with various enzymes and receptors:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, thereby modulating their activity.
  • Receptor Binding: It may interact with various receptors, influencing cellular signaling pathways. This interaction can lead to altered physiological responses, making it a candidate for drug development targeting neurological conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various pathogens. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria .
  • Neuroprotective Effects: The compound is being investigated for its ability to protect neuronal cells from damage, which could have implications in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies:
    • A study demonstrated that derivatives of this compound could inhibit human ornithine aminotransferase, a key enzyme in amino acid metabolism. The inhibition was characterized by IC50_{50} values in the low nanomolar range .
  • Antimicrobial Testing:
    • In vitro tests revealed that compounds related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below 100 µg/mL for several derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotes
(3S,4R)-4-aminooxolane-3-carboxylic acidOxolane derivativeEnzyme inhibitionSimilar mechanism; different stereochemistry
(3S,4S)-3-Hydroxy-4-methyloctanoic acidTetrahydrofuran derivativeNeuroprotectiveShares structural features but with different functional groups

Q & A

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For instance, the absolute configuration of related tetrahydrofuran derivatives was determined using CuKα radiation and refined via SHELXL-97 software. The Flack parameter (e.g., x = –0.04(2)) confirms stereochemistry, while hydrogen bonding networks (e.g., N–H···Cl and O–H···Cl interactions) validate molecular geometry . Polarimetry ([α]²⁰D = –32.3) and chiral HPLC can supplement crystallographic data .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer : High-resolution techniques include:
  • 1H NMR : To confirm structural integrity and detect impurities (e.g., residual solvents or diastereomers).
  • GC analysis : For monitoring reaction progress and quantifying byproducts.
  • Melting point determination : A sharp range (e.g., 451–454 K) indicates purity .
  • HPLC with chiral columns : To verify enantiomeric excess (e.g., 98% ee as reported in synthesis protocols) .

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns observed in crystal structures of related tetrahydrofuran derivatives be resolved?

  • Methodological Answer : Discrepancies in hydrogen bond distances (e.g., H4···Cl1 = 2.27 Å vs. H1A···Cl1 = 3.16 Å) may arise from lattice packing effects or experimental resolution. To resolve these:
  • Compare multiple datasets from independent crystallographic studies.
  • Perform density functional theory (DFT) calculations to model hydrogen bond energetics.
  • Use variable-temperature crystallography to assess thermal motion impacts on bond lengths .

Q. What strategies optimize N-protection and deprotection during synthesis to minimize racemization?

  • Methodological Answer : For acid-sensitive intermediates:
  • Use orthogonal protecting groups (e.g., Boc for amines, TBDMS for hydroxyls) to enable sequential deprotection.
  • Employ mild acidic conditions (e.g., diluted HCl in methanol) for Boc removal.
  • Avoid prolonged exposure to basic conditions, which may epimerize stereocenters. Monitoring by TLC or in situ IR spectroscopy ensures reaction control .

Q. How does the conformational rigidity of the tetrahydrofuran ring influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The fused tetrahydrofuran ring imposes steric constraints that:
  • Limit rotational freedom, favoring specific dihedral angles (e.g., β = 99.7° in crystal structures).
  • Enhance regioselectivity in coupling reactions (e.g., with carbodiimides or HATU).
  • Computational modeling (e.g., molecular dynamics simulations) can predict reactive sites by analyzing electrostatic potential surfaces and steric maps .

Q. What are the challenges in scaling up asymmetric synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Key challenges include:
  • Catalyst loading : Reducing Pd/C or chiral catalyst amounts without compromising enantioselectivity.
  • Solvent scalability : Transitioning from methanol/water to greener solvents (e.g., ethyl acetate/water biphasic systems).
  • Crystallization control : Implementing seeded crystallization or anti-solvent addition to ensure consistent polymorph formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.